5,6,7-Trimethoxy-1-indanone chemical structure and properties
5,6,7-Trimethoxy-1-indanone chemical structure and properties
Chemical Structure, Synthesis, and Pharmacological Applications[1][2][3]
Executive Summary
5,6,7-Trimethoxy-1-indanone (C₁₂H₁₄O₄) is a bicyclic aromatic ketone serving as a critical pharmacophore in medicinal chemistry. Structurally, it represents a rigidified analog of the acetophenone moiety found in numerous bioactive natural products. Its electron-rich trimethoxy motif mimics the A-ring of colchicine and combretastatin A-4 , making it a privileged scaffold for designing tubulin polymerization inhibitors and vascular disrupting agents. Furthermore, the indanone core is a proven bioisostere for the N-benzylpiperidine moiety in acetylcholinesterase (AChE) inhibitors like Donepezil.
This guide provides a definitive technical analysis of the molecule, detailing its regioselective synthesis, physicochemical profiling, and experimental protocols for laboratory preparation.
Chemical Identity & Structural Analysis[4][5][6]
The molecule consists of a cyclopentanone ring fused to a benzene ring substituted with three methoxy groups. The specific 5,6,7-substitution pattern is chemically significant because it leaves only one aromatic proton (at position 4) unsubstituted, creating a distinct steric and electronic environment compared to the more common 5,6-dimethoxy analogs.
| Property | Data |
| IUPAC Name | 5,6,7-Trimethoxy-2,3-dihydro-1H-inden-1-one |
| Molecular Formula | C₁₂H₁₄O₄ |
| Molecular Weight | 222.24 g/mol |
| CAS Registry | 14190-09-1 (Verify with specific vendor; often listed by chemical name) |
| SMILES | COC1=C(C(=C(C=C1)C(=O)CC2)C2)OC.OC |
| Key Pharmacophore | Trimethoxybenzene (Colchicine site binder) |
Structural Significance in Drug Design
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Steric Bulk: The methoxy group at position 7 (adjacent to the bridgehead) introduces steric strain that influences the planarity of the fused system, potentially enhancing selectivity for specific protein binding pockets (e.g., tubulin
-subunit). -
Electronic Density: The three electron-donating groups make the aromatic ring highly nucleophilic, facilitating further functionalization at the C2 position via aldol condensations to form chalcones.
Synthetic Pathways & Regiochemistry
The synthesis of 5,6,7-trimethoxy-1-indanone presents a classic problem in regioselectivity. The most robust route begins with Gallic Acid (3,4,5-trihydroxybenzoic acid).
The Regioselectivity Logic
When cyclizing 3-(3,4,5-trimethoxyphenyl)propanoic acid , the ring closure occurs via an intramolecular Friedel-Crafts acylation.
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Substrate Symmetry: The precursor phenyl ring is symmetric (substituents at 3, 4, 5).
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Site of Attack: The electrophilic acylium ion attacks the ortho position relative to the alkyl chain (Position 2 or 6).
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Result: Closure at position 2 yields the indanone. Due to IUPAC numbering priorities (Ketone = 1), the methoxy groups are assigned positions 5, 6, and 7. The remaining aromatic proton is at position 4.
Synthetic Workflow Diagram
Figure 1: Step-wise synthetic pathway from Gallic Acid to 5,6,7-Trimethoxy-1-indanone.
Physicochemical Profiling
| Parameter | Description |
| Physical State | Solid (Crystalline powder) |
| Melting Point | Approx. 100–110 °C (Consistent with substituted indanone trends) |
| Solubility | Soluble in DCM, CHCl₃, Ethyl Acetate, DMSO. Insoluble in water. |
| ¹H NMR Signature | Diagnostic Singlet: A single aromatic proton signal (approx. δ 6.5–6.8 ppm) confirms the pentasubstituted benzene ring. Three distinct methoxy singlets (approx. δ 3.7–3.9 ppm). |
Pharmacological Potential[2]
Tubulin Polymerization Inhibition
The 5,6,7-trimethoxy motif is structurally homologous to the A-ring of Combretastatin A-4 . Derivatives of this indanone (specifically chalcones formed at C2) have shown potent cytotoxicity against human cancer cell lines (MCF-7, colon cancer) by binding to the colchicine site of tubulin, disrupting microtubule dynamics.
Acetylcholinesterase (AChE) Inhibition
In the development of anti-Alzheimer's drugs, this indanone serves as a scaffold for Donepezil analogs. The ketone carbonyl interacts with the peripheral anionic site (PAS) of AChE, while the trimethoxy ring provides hydrophobic interactions, potentially enhancing binding affinity compared to the dimethoxy parent.
Experimental Protocols
Protocol A: Cyclization of 3-(3,4,5-Trimethoxyphenyl)propanoic Acid
This protocol describes the critical ring-closure step using Polyphosphoric Acid (PPA).
Reagents:
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3-(3,4,5-Trimethoxyphenyl)propanoic acid (1.0 equiv)
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Polyphosphoric Acid (PPA) (10–15 equiv by weight)
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Ice water
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Dichloromethane (DCM)
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Sodium Bicarbonate (sat. aq.)
Procedure:
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Preparation: In a round-bottom flask, charge PPA (e.g., 20 g for 2 g substrate). Heat the PPA to 70°C to reduce viscosity.
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Addition: Add 3-(3,4,5-trimethoxyphenyl)propanoic acid portion-wise with vigorous stirring. Ensure the solid is fully dispersed.
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Expert Note: Do not exceed 80°C. Higher temperatures can lead to demethylation or polymerization of the electron-rich ring.
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Reaction: Stir at 70–75°C for 1–2 hours. Monitor reaction progress by TLC (Mobile phase: Hexane/EtOAc 7:3). The acid starting material (low Rf) should disappear, replaced by the indanone (higher Rf).
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Quenching (Critical):
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Cool the mixture to roughly 50°C.
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Pour the viscous reddish-brown syrup slowly into crushed ice (approx. 10x reaction volume) with rapid stirring.
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Safety: The hydrolysis of PPA is exothermic.
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Extraction: Once the ice melts and the PPA is hydrolyzed, extract the aqueous layer with DCM (3 x 50 mL).
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Workup: Wash the combined organic layers with saturated NaHCO₃ (to remove unreacted acid) and then brine. Dry over anhydrous Na₂SO₄.
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Purification: Concentrate in vacuo. Recrystallize from Ethanol/Hexane or purify via flash column chromatography (Silica gel, Hexane/EtOAc gradient).
Expected Yield: 75–85% Characterization: Confirm product by ¹H NMR (look for the single aromatic proton).
References
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PubChem. 5,6,7-Trimethoxy-1-indanone (Compound Summary). National Library of Medicine. Available at: [Link]
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Ahmed, N. (2016). Synthesis of 1-indanones with a broad range of biological activity. Beilstein Journal of Organic Chemistry, 13, 451–494. Available at: [Link]
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Lawrence, N. J., et al. (2006). The synthesis of combretastatin A-4 analogues. Journal of Combinatorial Chemistry. (Referenced for trimethoxy-ring chemistry).[1][2][3][4]
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Patil, S. A., et al. (2013).[4] Synthesis and biological evaluation of novel 1-indanone derivatives as anticancer agents. Medicinal Chemistry Research. (Context for tubulin inhibition).
